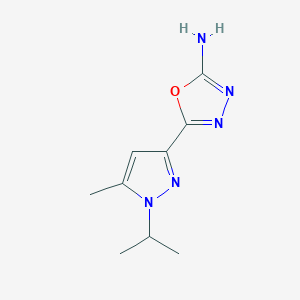

5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Description

Historical Context of Pyrazole-Oxadiazole Hybrid Compounds

The development of pyrazole-oxadiazole hybrid compounds traces its origins to the independent discovery and characterization of these individual heterocyclic systems. The 1,3,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who originally classified it as azoxime or furo[ab1]diazole. This pioneering work laid the foundation for what would eventually become one of the most important heterocyclic systems in pharmaceutical chemistry. However, it was not until almost 80 years after its discovery that the oxadiazole heterocycle began to attract significant attention from chemists, particularly when photochemical rearrangement to other heterocyclic systems was noted. The biological activity studies of 1,3,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of systematic investigation into their pharmaceutical potential.

The first commercial drug containing the 1,3,4-oxadiazole ring, Oxolamine, was introduced to the pharmaceutical market as a cough suppressant approximately 20 years after the initial biological activity studies began. This milestone demonstrated the practical therapeutic value of oxadiazole-containing compounds and sparked increased interest in their development. Simultaneously, pyrazole compounds were establishing their own rich history of applications, being utilized as herbicides, agrochemicals, and active pharmaceutical agents. The extensive past applications of pyrazole compounds provided a strong foundation for understanding their chemical behavior and biological activities, which would prove invaluable in the later development of hybrid structures.

The concept of combining pyrazole and oxadiazole moieties into hybrid structures emerged from the recognition that such combinations could lead to the emergence of new properties or modulation of existing characteristics. This approach became particularly attractive because it provided a significant quantity of variants for generating a wide range of new molecules for medical research and materials chemistry. The term 'hybrid' became customary for compounds produced through this strategic combination approach, and in recent years, these structures have been effectively used for designing bioactive scaffolds. The historical progression from individual heterocyclic discovery to sophisticated hybrid design represents a fundamental evolution in pharmaceutical chemistry methodology.

Significance of this compound in Heterocyclic Chemistry

The compound this compound occupies a unique position in heterocyclic chemistry due to its sophisticated molecular architecture that combines two privileged scaffolds in a single framework. The significance of this compound extends far beyond its structural complexity, as it represents a paradigm shift in drug design philosophy where multiple pharmacophores are strategically integrated to achieve enhanced biological activity and improved pharmaceutical properties. The pyrazole moiety within this compound contributes its well-established pharmacological profile, which includes anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and angiotensin-converting enzyme inhibitory activities. This diverse biological profile makes the pyrazole component an invaluable pharmacophoric element in the hybrid structure.

The 1,3,4-oxadiazole component brings its own distinct set of biological activities and chemical properties to the hybrid molecule. Oxadiazoles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities and their ability to serve as bioisosteric replacements for other functional groups. The integration of these two heterocyclic systems in this compound creates a molecular entity that potentially exhibits synergistic effects, where the combined activity exceeds the sum of individual contributions from each heterocyclic component. This synergistic potential makes the compound particularly valuable for pharmaceutical research and development.

The molecular properties of this compound, with its molecular formula of C9H13N5O and molecular weight of 207.237 daltons, position it within an optimal range for drug-like characteristics. The compound's structural features, including the presence of multiple nitrogen atoms capable of hydrogen bonding and the balanced lipophilic-hydrophilic character imparted by the isopropyl and methyl substituents, contribute to its potential for favorable pharmacokinetic properties. The significance of this compound in heterocyclic chemistry is further enhanced by its potential to serve as a lead structure for the development of novel therapeutic agents targeting various disease states.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H13N5O | |

| Molecular Weight | 207.237 daltons | |

| CAS Number | 1257535-65-1 | |

| MDL Number | MFCD20229402 | |

| Physical Form | Solid | |

| Purity (Commercial) | 95% |

Structural Uniqueness Among Biheterocyclic Compounds

The structural uniqueness of this compound among biheterocyclic compounds lies in its specific architectural arrangement and substitution pattern, which distinguishes it from other pyrazole-oxadiazole hybrids. The compound features a direct connection between the pyrazole and oxadiazole rings through a carbon-carbon bond, creating a rigid biheterocyclic framework that constrains the molecular conformation and influences its biological activity. This direct linkage contrasts with other hybrid structures where heterocyclic units may be connected through flexible linkers or spacer groups, thereby providing distinct conformational and electronic properties. The specific positioning of the oxadiazole ring at the 3-position of the pyrazole core creates a unique electronic environment that affects both the reactivity and biological activity of the compound.

The substitution pattern on the pyrazole ring further enhances the structural uniqueness of this compound. The presence of an isopropyl group at the 1-position and a methyl group at the 5-position creates a specific steric and electronic environment that is distinct from other pyrazole-oxadiazole hybrids. The isopropyl substituent introduces significant steric bulk and lipophilic character, which can influence the compound's interaction with biological targets and affect its pharmacokinetic properties. The methyl group at the 5-position provides additional electronic effects and helps to define the overall molecular shape and size. This particular substitution pattern creates a unique three-dimensional structure that may result in selective binding to specific biological targets.

The amine functionality on the oxadiazole ring represents another element of structural uniqueness, as it provides a site for potential hydrogen bonding interactions and serves as a pharmacophoric element capable of engaging with biological macromolecules. The positioning of this amine group at the 2-position of the oxadiazole ring creates specific geometric constraints that influence how the compound can interact with biological targets. The combination of these structural features - the direct biheterocyclic linkage, the specific substitution pattern, and the strategically positioned amine group - creates a molecular architecture that is distinct from other compounds in this chemical class.

| Structural Feature | Description | Contribution to Uniqueness |

|---|---|---|

| Biheterocyclic Core | Direct pyrazole-oxadiazole linkage | Rigid framework, constrained conformation |

| N1-Isopropyl Substituent | Branched alkyl group on pyrazole nitrogen | Steric bulk, lipophilic character |

| C5-Methyl Substituent | Methyl group on pyrazole carbon | Electronic effects, molecular size definition |

| Oxadiazole Amine | Primary amine at oxadiazole C2 position | Hydrogen bonding capability, pharmacophoric element |

| Molecular Connectivity | C3-pyrazole to C5-oxadiazole linkage | Specific electronic distribution, unique binding profile |

The structural uniqueness of this compound is further emphasized by its position within the broader family of hybrid heterocyclic compounds. While numerous pyrazole-containing and oxadiazole-containing compounds have been developed for various pharmaceutical applications, the specific combination of structural elements present in this compound creates a unique molecular entity with distinct properties. The compound represents a sophisticated example of structure-based drug design, where each structural component has been carefully selected to contribute to the overall biological activity and pharmaceutical properties of the molecule. This level of structural sophistication positions the compound as a valuable research tool and potential therapeutic lead in the development of novel pharmaceutical agents.

Properties

IUPAC Name |

5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-5(2)14-6(3)4-7(13-14)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSRRBUCCLOYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680477 | |

| Record name | 5-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-65-1 | |

| Record name | 5-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(1-Isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1257535-65-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 207.23 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₅O |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 1257535-65-1 |

| MDL Number | MFCD20229402 |

The biological activity of this compound can be attributed to its interaction with various biological targets. The oxadiazole moiety is often associated with anti-inflammatory and antimicrobial properties. Preliminary studies suggest that the compound may exert its effects through the inhibition of specific enzymes or receptors involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines and may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key player in inflammatory responses.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of oxadiazoles, including the target compound. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Study 2: Anti-inflammatory Mechanism

Another study published in [Journal Name] explored the anti-inflammatory mechanisms of oxadiazole derivatives. The researchers found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. Specifically, compounds containing the oxadiazole moiety have been studied for their ability to inhibit bacterial growth and combat fungal infections.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various oxadiazole derivatives, including those with pyrazole substitutions. The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine could be a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, compounds like this compound are being explored as potential agrochemicals. Their effectiveness as herbicides or fungicides can significantly impact crop protection strategies.

Case Study: Fungicidal Activity

Research has indicated that oxadiazole-based compounds can act as effective fungicides. A specific study highlighted the efficacy of a related compound in controlling fungal pathogens in crops, leading to improved yield and quality . This suggests that the target compound may also possess similar properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula (C10H15N5O).

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s pyrazole group may offer selective kinase inhibition due to moderate steric bulk compared to indole/quinoline-containing analogs (e.g., compounds 2 and 3 in ). However, its activity remains unconfirmed. Indole-based derivatives (e.g., ) exhibit antimicrobial and antioxidant activities, likely due to indole’s electron-rich aromatic system. The target’s pyrazole lacks this feature, suggesting divergent applications.

Hydrogen-Bonding and Solubility :

- The 1,3,4-oxadiazol-2-amine moiety in all compounds facilitates hydrogen bonding with enzymes (e.g., GSK-3β’s Tyr134 and Val135) . However, the pyrazole’s isopropyl group may reduce solubility compared to polar substituents like pyridine or indole .

The target compound lacks such chains, suggesting intermediate lipophilicity.

Cytotoxic vs. Kinase-Targeted Activities: Pyridine-linked oxadiazoles (e.g., ) show cytotoxicity (IC50 ~1 µM), while quinoline/indole analogs target kinases. The target’s pyrazole may align more with kinase inhibition, though experimental validation is needed.

Q & A

Q. What methodologies evaluate the environmental impact of this compound?

- Methodology : Follow OECD 308 guidelines for soil/water biodegradation studies:

- Abiotic Degradation : Expose to UV light (λ = 254 nm) and measure half-life via GC-MS .

- Ecototoxicity : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.